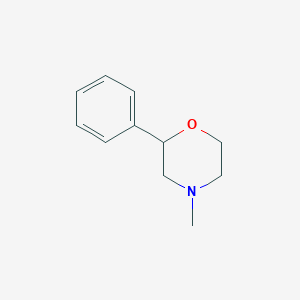
4-Methyl-2-phenylmorpholine, 95%
Übersicht
Beschreibung
4-Methyl-2-phenylmorpholine is a chemical compound with the molecular formula C11H15NO . It is a colorless to yellow liquid and is a derivative of phenylmorpholine . Phenylmorpholines are chemical derivatives of phenylmorpholine or of the psychostimulant drug phenmetrazine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects .
Molecular Structure Analysis
The molecular weight of 4-Methyl-2-phenylmorpholine is 177.25 . The InChI code for this compound is 1S/C11H15NO/c1-12-7-8-13-11 (9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 . The linear formula for this compound is C11H15NO .Physical And Chemical Properties Analysis
4-Methyl-2-phenylmorpholine is a colorless to yellow liquid . The country of origin is CN .Safety and Hazards
The safety information and MSDS for 4-Methyl-2-phenylmorpholine can be found at the provided link . For detailed safety and hazard information, it is recommended to refer to the MSDS .
Relevant Papers The relevant papers for 4-Methyl-2-phenylmorpholine can be found at the provided link . These papers include peer-reviewed articles, technical documents, and more .
Wirkmechanismus
Target of Action
4-Methyl-2-phenylmorpholine is a derivative of morpholine . Morpholine derivatives are known to have a wide variety of pharmacological activities . The primary targets of these compounds are often monoamine neurotransmitters . They act as releasers of these neurotransmitters, influencing their concentration and activity within the nervous system .
Mode of Action
It is thought to interact with its targets (monoamine neurotransmitters) by inhibiting the reuptake of norepinephrine and dopamine into the presynaptic neuron . This leads to an increase in the release of these monoamines into the extraneuronal space .
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-2-phenylmorpholine are likely related to the signaling pathways of the monoamine neurotransmitters it targets. By increasing the release of these neurotransmitters, it can affect various downstream effects related to mood, cognition, and other neurological functions .
Pharmacokinetics
Morpholine derivatives are generally thought to be readily absorbed and metabolized in the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and therapeutic effects .
Result of Action
The result of 4-Methyl-2-phenylmorpholine’s action is likely to be a change in neurological function due to increased levels of monoamine neurotransmitters. This could potentially lead to effects such as increased alertness, mood elevation, or other changes depending on the specific neurotransmitters involved .
Action Environment
The action of 4-Methyl-2-phenylmorpholine can be influenced by various environmental factors. These could include the presence of other drugs or substances, the individual’s health status, genetic factors, and more. For example, the presence of certain enzymes could affect the metabolism and efficacy of the compound .
Eigenschaften
IUPAC Name |
4-methyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDYCASQPGXSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309828 | |
| Record name | 4-Methyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylmorpholine | |
CAS RN |
21532-10-5 | |
| Record name | 4-Methyl-2-phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21532-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




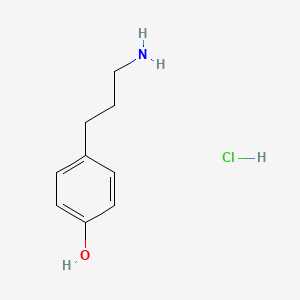

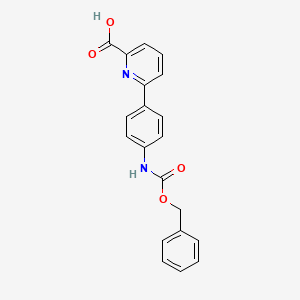




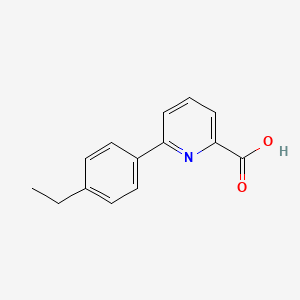
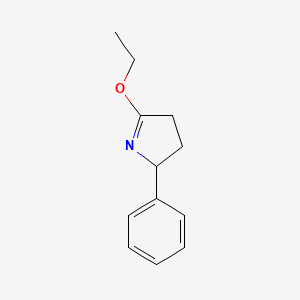
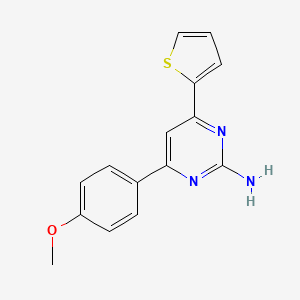
![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)

![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)